molecular formula C19H23N5O2 B274389 ETHYL[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINE

ETHYL[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINE

Cat. No.: B274389
M. Wt: 353.4 g/mol
InChI Key: FNZMKLOTEQDHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINE is a complex organic compound that features a combination of methoxy, methylphenyl, and tetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINE typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The synthetic route may involve:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Coupling Reactions: The final step involves coupling the tetrazole and methoxy intermediates with benzylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

ETHYL[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylphenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyamphetamine: Shares the methoxy group but differs in the overall structure.

    1-(4-Methylphenyl)ethylamine: Contains the methylphenyl group but lacks the tetrazole and methoxy groups.

    N-(4-Methoxybenzyl)-2-methoxyacetamide: Similar methoxy and benzyl groups but different overall structure.

Uniqueness

ETHYL[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]ethanamine

InChI

InChI=1S/C19H23N5O2/c1-4-20-12-15-7-10-17(18(11-15)25-3)26-13-19-21-22-23-24(19)16-8-5-14(2)6-9-16/h5-11,20H,4,12-13H2,1-3H3

InChI Key

FNZMKLOTEQDHFM-UHFFFAOYSA-N

SMILES

CCNCC1=CC(=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)C)OC

Canonical SMILES

CCNCC1=CC(=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)C)OC

Origin of Product

United States

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